APS-2-79

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Industrial Production Methods:: Information regarding large-scale industrial production methods for APS-2-79 is limited. Typically, pharmaceutical companies or research institutions develop proprietary processes for commercial production.

Analyse Chemischer Reaktionen

APS-2-79 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen sind nicht explizit dokumentiert. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, bleiben unaufgeklärt.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Cancer Therapeutics :

- Targeting Ras-MAPK Pathway : APS-2-79 has been shown to enhance the effectiveness of MEK inhibitors in Ras-mutant cell lines by preventing negative feedback signaling. This dual targeting strategy can potentially lead to improved therapeutic outcomes for patients with Ras-driven cancers .

- Inhibition of KSR Activity : The compound selectively inhibits KSR activity without affecting other closely related kinases, such as BRAF or CRAF, making it a promising candidate for targeted cancer therapies .

- Biochemical Studies :

-

Structural Biology :

- Crystallographic Studies : Structural analyses have revealed how this compound interacts with KSR at the molecular level, providing insights into its binding dynamics and selectivity over other kinases. These studies help elucidate the conformational changes induced by the compound, which are crucial for understanding its mechanism .

Case Studies

| Study | Objective | Findings | Significance |

|---|---|---|---|

| Dhawan et al. (2016) | Evaluate the effects of this compound on KSR and MEK signaling | This compound increased MEK inhibitor potency in Ras-mutant cells | Suggests potential for combination therapies in Ras-driven cancers |

| Khan et al. (2020) | Investigate structural interactions between this compound and KSR | Identified specific binding sites and conformational changes in KSR | Provides a framework for designing more effective inhibitors |

| Filbert et al. (2011) | Analyze the role of KSR in MAPK signaling | Demonstrated that KSR can function independently of catalytic activity | Highlights the importance of scaffolding functions in cancer signaling pathways |

Wirkmechanismus

APS-2-79 exerts its effects by binding to KSR2 within the KSR2-MEK1 complex. By stabilizing KSR in an inactive state, it prevents the binding of RAF and subsequent MEK activation, effectively blocking Ras-MAPK signaling .

Vergleich Mit ähnlichen Verbindungen

Leider sind spezifische ähnliche Verbindungen nicht explizit aufgeführt. Die Einzigartigkeit von APS-2-79 liegt in seinem KSR-abhängigen Wirkmechanismus, der es von anderen MEK-Inhibitoren unterscheidet.

Biologische Aktivität

APS-2-79 is a small molecule that has emerged as a significant inhibitor of the MAPK signaling pathway, particularly in the context of Ras-driven cancers. This compound specifically targets the kinase suppressor of Ras (KSR), a scaffolding protein that plays a crucial role in mediating Ras signaling. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cellular signaling pathways, and implications for cancer therapy.

This compound stabilizes an inactive form of KSR, thereby antagonizing Ras signaling. This stabilization leads to the repression of MEK and ERK phosphorylation, which are critical downstream components of the MAPK pathway. The compound achieves this by binding directly to the ATP-binding site of KSR, inhibiting its interaction with RAF and MEK proteins.

Key Findings:

- Inhibition of MEK and ERK Phosphorylation : this compound has been shown to significantly reduce KSR-stimulated phosphorylation of MEK and ERK in various cell lines, particularly those harboring KRAS mutations .

- Synergistic Effects with MEK Inhibitors : The compound enhances the efficacy of MEK inhibitors, such as trametinib, specifically in KRAS mutant cell lines (e.g., HCT116 and A549) while showing minimal effects in BRAF mutant lines (e.g., SK-MEL-239 and A375) .

Table 1: Summary of Biological Activity Data for this compound

| Parameter | Value |

|---|---|

| IC50 against KSR2-MEK1 complexes | 120 nM |

| Effect on KSR-stimulated MEK/ERK | Significant reduction |

| Synergistic effect with trametinib | Enhanced efficacy in KRAS mutants |

| Cell lines tested | HCT116, A549 (KRAS); SK-MEL-239, A375 (BRAF) |

Case Studies

- Cell Viability Studies : In experiments conducted with HCT116 and A549 cell lines, treatment with this compound resulted in a notable decrease in cell viability when combined with trametinib. This suggests that dual targeting of KSR and MEK may provide a more effective therapeutic strategy against tumors driven by KRAS mutations .

- Mechanistic Insights : Further investigations into the mechanism revealed that this compound not only inhibits the phosphorylation events downstream of KSR but also prevents the heterodimerization between KSR and RAF proteins. This blockade is crucial for reducing oncogenic signaling associated with mutant Ras .

Implications for Cancer Therapy

The ability of this compound to stabilize an inactive form of KSR presents a novel approach for targeting Ras-driven cancers. Traditional therapies have focused predominantly on direct inhibitors of RAF or MEK; however, targeting scaffolding proteins like KSR may provide an additional layer of therapeutic intervention.

Potential Clinical Applications:

- Combination Therapies : The synergistic effects observed with existing MEK inhibitors suggest that this compound could be integrated into combination therapy regimens to enhance treatment outcomes for patients with KRAS mutations.

- Targeting Resistance Mechanisms : By inhibiting feedback signaling through KSR stabilization, this compound may help overcome resistance mechanisms that often limit the effectiveness of current MAPK pathway inhibitors .

Eigenschaften

IUPAC Name |

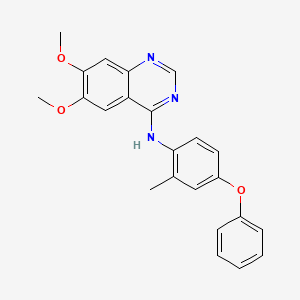

6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23/h4-14H,1-3H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKZLFZZBGBOPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.